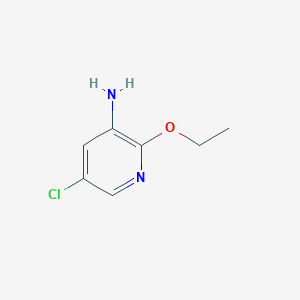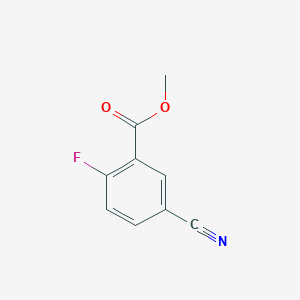
1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
1-(Cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as CBM-T, is an organic compound that has recently gained attention as a versatile building block for the synthesis of various compounds. CBM-T is a bicyclic molecule composed of a cyclobutylmethyl group and a 1,2,3-triazole ring. This compound has been studied for its potential uses in medicinal chemistry, biochemistry and pharmaceutical applications.
Applications De Recherche Scientifique
Suzuki–Miyaura Cross-Coupling
1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylic acid: can be utilized in the Suzuki–Miyaura (SM) cross-coupling process. This reaction is a pivotal method for forming carbon-carbon bonds in organic chemistry. The compound’s structure could potentially act as a precursor for boron reagents that are essential for the transmetalation step in SM coupling . This application is particularly valuable due to the reaction’s mild conditions and tolerance for various functional groups.
Organoboron Reagent Synthesis
The cyclobutyl group in the compound may serve as a stable organoboron reagent. These reagents are crucial for various organic transformations, including SM coupling mentioned above. The stability and reactivity of such reagents can be tailored for specific applications, making them environmentally benign options for synthetic chemistry .
Bioisostere Research
Small, strained carbocyclic systems like the cyclobutyl group are of interest as bioisosteres—molecules that can replace another biologically active molecule. They can potentially improve the metabolic stability of a drug while retaining its biological activity . This makes 1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylic acid a candidate for the development of new bioisosteric drugs.
Propriétés
IUPAC Name |
1-(cyclobutylmethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-8(13)7-5-11(10-9-7)4-6-2-1-3-6/h5-6H,1-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVWMMMKFZVEDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B1425672.png)
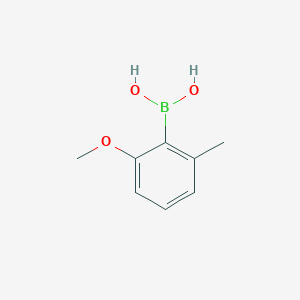
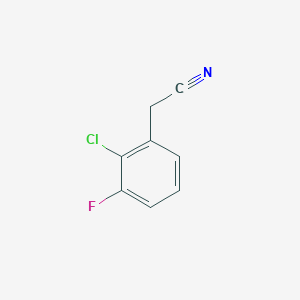
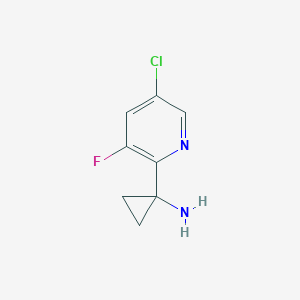

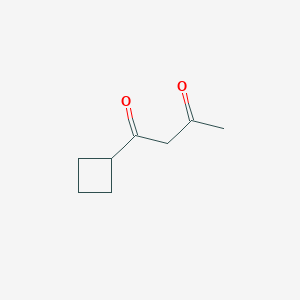
![Ethyl 2-{[2-amino-4-(trifluoromethyl)phenyl]amino}acetate](/img/structure/B1425679.png)
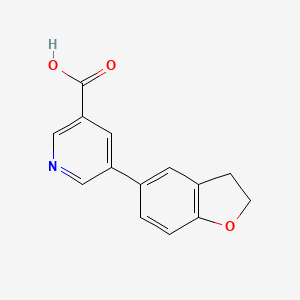

![3-[2-(Trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B1425684.png)
